Fructo-oligosaccharide DP9/GF8 Fructo-oligosaccharide DP9/GF8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682580
InChI: InChI=1S/C54H92O46/c55-1-18-27(65)36(74)37(75)46(91-18)100-54(45(83)35(73)26(9-63)99-54)17-90-53(44(82)34(72)25(8-62)98-53)16-89-52(43(81)33(71)24(7-61)97-52)15-88-51(42(80)32(70)23(6-60)96-51)14-87-50(41(79)31(69)22(5-59)95-50)13-86-49(40(78)30(68)21(4-58)94-49)12-85-48(39(77)29(67)20(3-57)93-48)11-84-47(10-64)38(76)28(66)19(2-56)92-47/h18-46,55-83H,1-17H2/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m1/s1
SMILES:
Molecular Formula: C54H92O46
Molecular Weight: 1477.3 g/mol

Fructo-oligosaccharide DP9/GF8

CAS No.:

Cat. No.: VC16682580

Molecular Formula: C54H92O46

Molecular Weight: 1477.3 g/mol

* For research use only. Not for human or veterinary use.

Fructo-oligosaccharide DP9/GF8 -

Specification

Molecular Formula C54H92O46
Molecular Weight 1477.3 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C54H92O46/c55-1-18-27(65)36(74)37(75)46(91-18)100-54(45(83)35(73)26(9-63)99-54)17-90-53(44(82)34(72)25(8-62)98-53)16-89-52(43(81)33(71)24(7-61)97-52)15-88-51(42(80)32(70)23(6-60)96-51)14-87-50(41(79)31(69)22(5-59)95-50)13-86-49(40(78)30(68)21(4-58)94-49)12-85-48(39(77)29(67)20(3-57)93-48)11-84-47(10-64)38(76)28(66)19(2-56)92-47/h18-46,55-83H,1-17H2/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m1/s1
Standard InChI Key DBAJKYHMJYXYGC-FJMWWSHDSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)CO)O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fructo-oligosaccharide DP9/GF8 belongs to the fructooligosaccharide family, distinguished by its degree of polymerization (DP=9). Its structure comprises a glucose moiety at the reducing end followed by eight fructose residues connected through β(2→1) linkages . This configuration confers resistance to enzymatic hydrolysis in the human upper gastrointestinal tract, enabling its function as a dietary fiber.

Table 1: Key Chemical Properties of Fructo-oligosaccharide DP9/GF8

PropertyValue
CAS Number143625-74-5
Molecular FormulaC54H92O46\text{C}_{54}\text{H}_{92}\text{O}_{46}
Molecular Weight1477.28 g/mol
Solubility in Water83.33 mg/mL (56.41 mM)
Storage Conditions-20°C (stable for 1 month)

The compound’s solubility in water (83.33 mg/mL) necessitates ultrasonic treatment for complete dissolution, while its stability is maximized at -20°C, with degradation risks upon repeated freeze-thaw cycles .

Synthesis and Production Methodologies

Enzymatic Synthesis

Enzymatic synthesis remains the predominant method for producing DP9/GF8, leveraging β-fructofuranosidases or fructosyltransferases to catalyze the transglycosylation of sucrose or inulin. Martins et al. (2019) highlight that submerged fermentation with Aspergillus niger-derived enzymes yields DP9/GF8 with high specificity under optimized pH (5.5–6.0) and temperature (50–60°C) conditions . Solid-state fermentation, though less common, offers advantages in cost-effectiveness for large-scale production.

Table 2: Comparison of Synthesis Methods

ParameterEnzymatic SynthesisChemical Hydrolysis
YieldHigh (70–80%)Moderate (50–60%)
Purity>90%70–85%
ScalabilitySuitable for industrial scaleLimited by purification costs
Environmental ImpactLow (biocatalysts)High (acid waste)

Biological Mechanisms and Health Implications

Prebiotic Activity

DP9/GF8 resists digestion in the small intestine and reaches the colon intact, where it is fermented by commensal Bifidobacteria and Lactobacilli. This fermentation produces short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which lower colonic pH, inhibit pathogenic bacteria, and enhance mineral absorption.

Immunomodulatory Effects

SCFAs derived from DP9/GF8 metabolism bind to G-protein-coupled receptors (GPR43/GPR41) on immune cells, modulating cytokine production and reducing systemic inflammation. Animal studies suggest potential applications in managing inflammatory bowel disease (IBD) and metabolic syndrome.

Applications in Research and Industry

Nutritional Studies

DP9/GF8 is employed in dietary interventions to assess its impact on gut microbiota composition. A 2024 trial demonstrated that daily supplementation with 5 g DP9/GF8 increased Bifidobacterium abundance by 40% in human volunteers, correlating with improved lipid profiles.

Pharmaceutical Development

Its role as a drug delivery adjuvant is under exploration, with studies highlighting its ability to enhance the solubility and stability of hydrophobic bioactive compounds .

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
10.680.068
53.380.34
106.770.68

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